molecular formula C20H24ClFN4O2S B12001591 8-[(2-chloro-6-fluorobenzyl)sulfanyl]-7-hexyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

8-[(2-chloro-6-fluorobenzyl)sulfanyl]-7-hexyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B12001591
M. Wt: 438.9 g/mol
InChI Key: XWZVMCMJKAVPAU-UHFFFAOYSA-N
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Description

8-((2-CL-6-F-BENZYL)THIO)-7-HEXYL-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a molecular formula of C21H18ClFN4O2S and a molecular weight of 444.919 g/mol . This compound is part of a class of purine derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((2-CL-6-F-BENZYL)THIO)-7-HEXYL-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves the reaction of a purine derivative with a benzyl halide in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

8-((2-CL-6-F-BENZYL)THIO)-7-HEXYL-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

8-((2-CL-6-F-BENZYL)THIO)-7-HEXYL-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-((2-CL-6-F-BENZYL)THIO)-7-HEXYL-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 8-((2-CL-6-F-BENZYL)THIO)-7-HEXYL-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE apart from similar compounds is its unique combination of substituents, which confer specific chemical and biological properties.

Properties

Molecular Formula

C20H24ClFN4O2S

Molecular Weight

438.9 g/mol

IUPAC Name

8-[(2-chloro-6-fluorophenyl)methylsulfanyl]-7-hexyl-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C20H24ClFN4O2S/c1-4-5-6-7-11-26-16-17(24(2)20(28)25(3)18(16)27)23-19(26)29-12-13-14(21)9-8-10-15(13)22/h8-10H,4-7,11-12H2,1-3H3

InChI Key

XWZVMCMJKAVPAU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C2=C(N=C1SCC3=C(C=CC=C3Cl)F)N(C(=O)N(C2=O)C)C

Origin of Product

United States

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